Technical Monograph: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride
Technical Monograph: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride
Topic: 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS 905843-93-8) Format: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Unlocking Sp³-Rich Chemical Space in Fragment-Based Drug Design
Executive Summary
In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures. 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS 905843-93-8) represents a high-value building block in this domain. As a constrained, saturated heterocycle with a quaternary carbon center, it offers a unique combination of structural rigidity and polar functionality.
This monograph details the physicochemical profile, synthetic pathways, and strategic applications of this compound. It serves as a definitive guide for researchers utilizing this azetidine core to modulate lipophilicity (LogD), improve metabolic stability, and execute bioisosteric replacements of gem-dimethyl or morpholine motifs.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The introduction of the methoxymethyl group at the 3-position, adjacent to a methyl group, creates a quaternary center that significantly alters the ring's conformation and electronic properties compared to unsubstituted azetidines.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-(Methoxymethyl)-3-methylazetidine hydrochloride |
| CAS Number | 905843-93-8 |
| Molecular Formula | C₆H₁₄ClNO (Salt) / C₆H₁₃NO (Free Base) |
| Molecular Weight | 151.63 g/mol (Salt) / 115.17 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM |
| pKa (Calculated) | ~10.5 (Azetidine NH) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Topological Polar Surface Area | 21.26 Ų |
Structural Significance
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Quaternary Center: The C3 quaternary substitution prevents oxidative metabolism at the most vulnerable position of the azetidine ring (α-oxidation is blocked by the N-substitution usually, but C3 oxidation is common in unsubstituted rings).
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Ether Side Chain: The methoxymethyl group acts as a hydrogen bond acceptor, potentially interacting with solvent-exposed regions of a binding pocket or specific serine/threonine residues, improving solubility without introducing a full donor-acceptor burden.
Synthetic Routes & Manufacturing[3][8][9]
The synthesis of 3,3-disubstituted azetidines is non-trivial due to the high ring strain (~26 kcal/mol). The most robust industrial route involves the cyclization of acyclic amino-alcohol precursors or the displacement of 1,3-dihalides/disulfonates.
Mechanistic Pathway
The preferred synthetic strategy utilizes a "Double Displacement" or "Intramolecular Cyclization" approach starting from a substituted propane-1,3-diol derivative.
Critical Process Parameters (CPP)
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Cyclization Temperature: The formation of the 4-membered ring is entropically disfavored. High temperatures (refluxing acetonitrile or toluene) are often required to overcome the activation energy barrier.
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Dilution Factor: To favor intramolecular cyclization over intermolecular polymerization (oligomerization), the reaction must be performed under high-dilution conditions.
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Nitrogen Protection: The synthesis typically proceeds via an N-benzyl or N-benzhydryl intermediate to prevent side reactions. The final step involves hydrogenolysis (Pd/C, H₂) in the presence of HCl to yield the hydrochloride salt directly.
Medicinal Chemistry Applications
Bioisosterism
This building block is a premier bioisostere for:
-
Gem-dimethyl groups: Replacing a gem-dimethyl group with a 3,3-disubstituted azetidine introduces a basic amine handle for further diversification while maintaining steric bulk.
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Morpholines/Piperidines: The azetidine ring is smaller, lowering the molecular weight and often increasing the fraction of sp³ carbons (Fsp³), which correlates with higher clinical success rates.
Property Modulation
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Lipophilicity (LogD): The polar ether oxygen and the ionizable amine reduce LogD compared to all-carbon analogs, improving aqueous solubility and reducing non-specific binding.
-
Metabolic Stability: The steric bulk at C3 sterically hinders access to the nitrogen lone pair (if N-substituted) and blocks metabolic hotspots on the ring itself.
Experimental Protocol: General Coupling Procedure
Note: This protocol describes the usage of the hydrochloride salt in a standard amide coupling, a common downstream application.
Objective: Coupling of 3-(Methoxymethyl)-3-methylazetidine HCl with a carboxylic acid (R-COOH).
Reagents
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Amine: 3-(Methoxymethyl)-3-methylazetidine HCl (1.0 equiv)
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Acid: Carboxylic Acid substrate (1.0 equiv)
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Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
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Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
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Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Addition: Add 3-(Methoxymethyl)-3-methylazetidine hydrochloride (1.0 equiv) directly to the reaction mixture.
-
Neutralization: Add the remaining DIPEA (1.0 - 2.0 equiv) to neutralize the HCl salt and release the free amine. Crucial: Ensure pH is >8 using wet pH paper.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass [M+H]⁺.
-
Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).
Quality Control: NMR Interpretation
For the free amine salt (in DMSO-d₆ or D₂O):
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δ ~1.1-1.3 ppm (3H, s): Methyl group attached to C3.
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δ ~3.2-3.3 ppm (3H, s): Methoxy group (-OCH₃).
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δ ~3.4-3.5 ppm (2H, s): Methylene of the methoxymethyl group (-CH₂-O-).
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δ ~3.6-4.0 ppm (4H, m): Azetidine ring protons (often split into two sets of doublets/multiplets due to ring puckering).
Safety & Handling
Signal Word: WARNING
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocols:
-
Hygroscopicity: Hydrochloride salts of small amines are often hygroscopic. Store in a desiccator at 2-8°C.
-
Inhalation: Use only in a chemical fume hood. Azetidines can be potent sensitizers.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
PubChem. 3-Methoxy-3-methylazetidine hydrochloride (Compound Summary). National Library of Medicine. [Link]
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Duncton, M. A. (2011). Azetidines: new tools for the medicinal chemist. MedChemComm, 2(12), 1135-1161. [Link]
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Couty, F., & Evano, G. (2006). Azetidines: Synthesis and functionalization.[2][3] Organic Preparations and Procedures International, 38(5), 427-465. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
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Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995. (Context on 4-membered rings in drug design). [Link]
